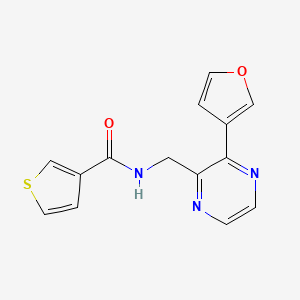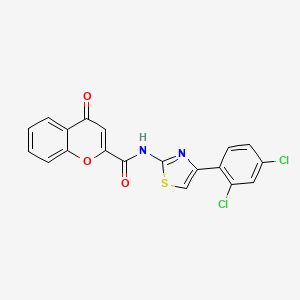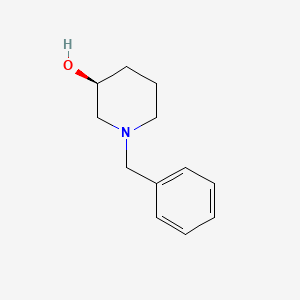![molecular formula C12H18N2O B2727279 2-[(4-Methylpiperazin-1-yl)methyl]phenol CAS No. 95380-42-0](/img/structure/B2727279.png)
2-[(4-Methylpiperazin-1-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Mannich base organic non-linear optical single crystal was synthesized and crystallized successfully to investigate the suitability of the material for electro-optic device applications . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis
The molecular structure of “2-[(4-Methylpiperazin-1-yl)methyl]phenol” is characterized by an empirical formula (Hill Notation) of C13H21N3 and a molecular weight of 219.33 .Applications De Recherche Scientifique
Catalytic Activity and Copper Complex Modeling
- 2-[(4-Methylpiperazin-1-yl)methyl]phenol has been utilized in synthesizing dicopper(II) complexes, serving as models for the active site of type 3 copper proteins. These complexes demonstrated varying catecholase activities, influenced by the ligand's heteroatom and its proximity to the metal site. Such studies are crucial for understanding the enzyme mimetic properties and catalytic behavior of these complexes (Merkel et al., 2005).
Spectral and Electrochemical Studies
- Research involving phenoxo-bridged dicopper(II) complexes derived from this compound focused on their spectral, electrochemical, and magnetic properties. This work contributes to our understanding of the electrochemical behavior and interaction mechanisms within such molecular structures (Amudha et al., 1999).
Mannich Base Ligand Studies
- The compound has been used in the synthesis of Mannich base ligands, which were then complexed with metals like Cu(II) and Ni(II). These studies encompass spectroscopic characterization and analysis of bonding and geometry, providing insights into the design and properties of metal complexes in various applications (Ayeni & Egharevba, 2015).
Antimicrobial and Catalytic Properties
- The compound has been part of research exploring the antimicrobial and catalytic properties of various metal complexes. Such studies are significant for developing new antimicrobial agents and understanding the catalytic mechanisms of metal complexes (Shanmuga Bharathi et al., 2009).
DNA Interaction and Antifungal Activities
- Studies have also been conducted on derivatives of this compound for their interaction with DNA-binding structures and potential antifungal activities. This is crucial for understanding the bioactive properties of such compounds and their application in medical and biological research (Zhang et al., 2016).
Inhibitory and Enzymatic Properties
- The compound and its derivatives have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrases. These studies are important for the development of enzyme inhibitors and therapeutic agents (Gul et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRMGXZZMKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)
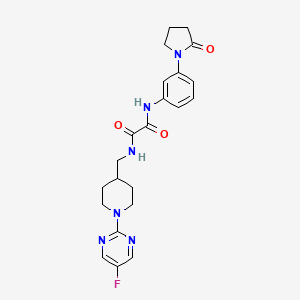


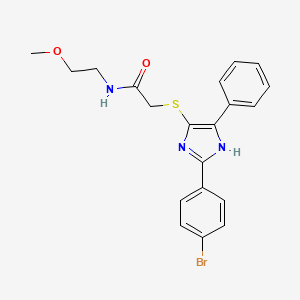
![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)
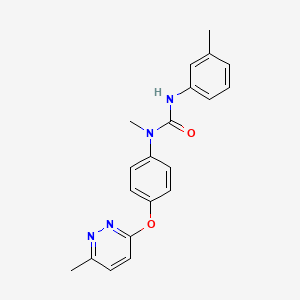
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
